molecular formula C14H22N2O B7920288 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol

Cat. No.: B7920288
M. Wt: 234.34 g/mol
InChI Key: ZFHGOCAUXHDIIY-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chiral compound with a pyrrolidine ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-propanol
  • **2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-butanol
  • **2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-pentanol

Uniqueness

2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both a pyrrolidine ring and an ethanolamine moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[(2S)-1-benzylpyrrolidin-2-yl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-10-8-15-11-14-7-4-9-16(14)12-13-5-2-1-3-6-13/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHGOCAUXHDIIY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.